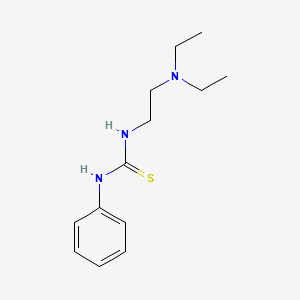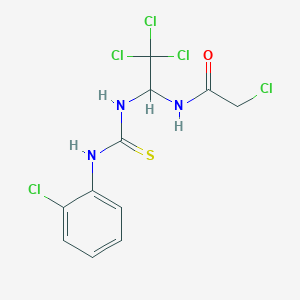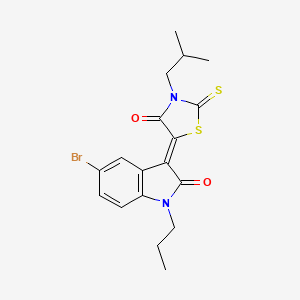
1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea is an organic compound characterized by the presence of a thiourea group, a phenyl ring, and a diethylaminoethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with 2-diethylaminoethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
C6H5NCS+H2NCH2CH2N(C2H5)2→C6H5NHC(S)NHCH2CH2N(C2H5)2
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group into corresponding amines.
Substitution: The phenyl ring and the diethylaminoethyl side chain can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-diethylaminoethyl)-3-phenyl-2-thiourea involves its interaction with molecular targets through its thiourea group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The diethylaminoethyl side chain may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparaison Avec Des Composés Similaires
1-(2-Diethylaminoethyl)-3-phenylurea: Similar structure but lacks the sulfur atom in the thiourea group.
1-(2-Diethylaminoethyl)-3-phenylthiourea: Similar but with different substituents on the phenyl ring.
Uniqueness: 1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiourea group and the diethylaminoethyl side chain allows for versatile applications in various fields.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further exploration and development.
Propriétés
Numéro CAS |
889-28-1 |
|---|---|
Formule moléculaire |
C13H21N3S |
Poids moléculaire |
251.39 g/mol |
Nom IUPAC |
1-[2-(diethylamino)ethyl]-3-phenylthiourea |
InChI |
InChI=1S/C13H21N3S/c1-3-16(4-2)11-10-14-13(17)15-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H2,14,15,17) |
Clé InChI |
RYIJMBVYPLBDCC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=S)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010747.png)
![N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B12010754.png)


![2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12010765.png)



![[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010789.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B12010797.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010799.png)


